molecular formula C11H12N2O5 B1316068 Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester CAS No. 126991-25-1

Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester

Cat. No.: B1316068
CAS No.: 126991-25-1
M. Wt: 252.22 g/mol
InChI Key: IGTAQWQSTWWBIN-UHFFFAOYSA-N
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Description

Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is notable for its unique structure, which includes a nitrophenyl group, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester typically involves the esterification of 2-nitrophenylacetic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate acid chloride or acid anhydride, which then reacts with ethanol to form the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: 2-methyl-6-aminophenylacetic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 2-nitrophenylacetic acid and ethanol.

Scientific Research Applications

Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester involves its interaction with specific molecular targets. For instance, the nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-nitrophenylacetic acid: Shares the nitrophenyl group but lacks the ester functionality.

    Ethyl acetate: A simple ester without the nitrophenyl group.

    Methyl 2-nitrophenylacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester is unique due to the presence of both the nitrophenyl group and the ester functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2-methyl-6-nitroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-9-7(2)5-4-6-8(9)13(16)17/h4-6H,3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTAQWQSTWWBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573660
Record name Ethyl (2-methyl-6-nitroanilino)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126991-25-1
Record name Ethyl (2-methyl-6-nitroanilino)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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